5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

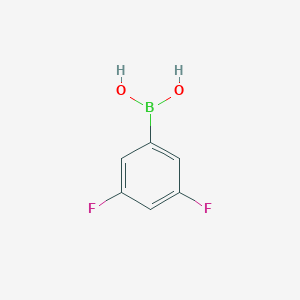

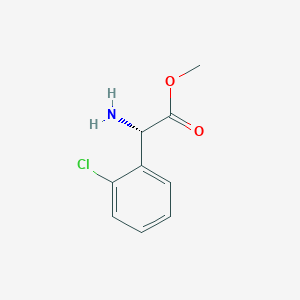

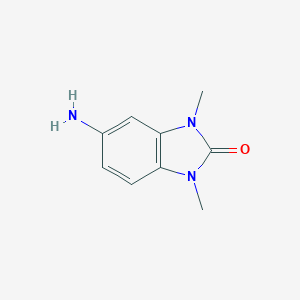

The compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves the reaction of different starting materials to form a benzimidazole ring. For instance, the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as described in the first paper involves the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles. This process includes the formation of a 1,4-dihydropyridine ring through a Hantzsch reaction and subsequent aromatization .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, with various substituents affecting their properties and biological activity. In the second paper, the structure of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles is analyzed using NMR, including NOESY experiments, revealing that these compounds predominantly exist as the 3,4-dihydro tautomeric forms in DMSO solution . This suggests that the molecular structure of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one would also be subject to tautomeric shifts and could be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can lead to the formation of various biologically active compounds. For example, the first paper describes the aromatization of the synthesized compounds either by the splitting off of N,N-dimethylanyline or oxidation . The second paper does not detail specific reactions for the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, but it does mention the reactivity of 2-guanidinobenzimidazole with aldehydes, ketones, and diethyl ethoxymethylenemalonate to form triazinobenzimidazoles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one are not directly reported in the provided papers, the properties of similar compounds can be inferred. Benzimidazole derivatives often exhibit significant biological activity, as indicated by the dihydrofolate reductase inhibitory activity of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles . The physical properties such as solubility, melting point, and stability of these compounds can vary widely depending on the substituents present on the benzimidazole ring.

Scientific Research Applications

Heterocyclic Compounds and Biological Activities

Research on heterocyclic compounds, including those related to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, highlights the synthesis and biological evaluation of condensed benzimidazoles with significant biological activities. These activities include antihypertensive, diuretic, anorectic, and thermoregulating effects, alongside herbicidal properties against hydroponically grown greens (Hsu, Hu, & Liu, 2005).

Antitumor Activity of Imidazole Derivatives

Bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole are reviewed for their antitumor activity, showing potential in preclinical testing stages for the development of new antitumor drugs with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

DNA Binding and Biological Use

The synthetic dye Hoechst 33258, a derivative of benzimidazole, demonstrates strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Its derivatives are utilized in various biological applications, including fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Novel Synthesis and Pharmaceutical Impurities

The review on the novel synthesis of omeprazole and its related proton pump inhibitors emphasizes the development and understanding of pharmaceutical impurities. Omeprazole, a benzimidazole derivative, showcases the significance of understanding synthesis processes and impurities in developing effective drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mechanism of Action of Benzimidazole Fungicides

Studies on benzimidazole fungicides reveal their action as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This research contributes to understanding the molecular mechanisms of benzimidazole compounds and their applications in agriculture and medicine (Davidse, 1986).

Therapeutic Potential and Drug Development

Benzimidazoles have shown a wide range of pharmacological properties, leading to significant interest in their therapeutic potential. Research underscores their role in the development of new compounds for various diseases, highlighting the scaffold's importance in medicinal chemistry (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name |

5-amino-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKRQZQRGCCWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354711 | |

| Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

CAS RN |

53439-88-6, 110274-75-4 | |

| Record name | 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53439-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)

![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)